molecular formula C9H17ClO2S B13567329 2-Ethylcycloheptane-1-sulfonyl chloride

2-Ethylcycloheptane-1-sulfonyl chloride

Cat. No.: B13567329
M. Wt: 224.75 g/mol
InChI Key: BBOUGVZQNHLOPM-UHFFFAOYSA-N
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Description

2-Ethylcycloheptane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a hydrocarbon chain. This compound is a derivative of cycloheptane, where an ethyl group is attached to the second carbon of the cycloheptane ring, and a sulfonyl chloride group is attached to the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylcycloheptane-1-sulfonyl chloride typically involves the chlorination of 2-ethylcycloheptane-1-sulfonic acid. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides, including this compound, often employs continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and improved safety . The use of continuous flow reactors also minimizes the risk of thermal runaway, which is a common issue in batch processes involving highly exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2-Ethylcycloheptane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonyl Azides: Formed by the reaction with sodium azide.

    Sulfonic Acids: Formed by oxidation.

    Sulfinic Acids: Formed by reduction.

Mechanism of Action

The mechanism of action of 2-Ethylcycloheptane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of sulfonamides, the sulfonyl chloride group reacts with amines to form a sulfonamide bond, which is a key structural motif in many biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

    Cycloheptane-1-sulfonyl chloride: Lacks the ethyl group at the second carbon.

    2-Methylcycloheptane-1-sulfonyl chloride: Has a methyl group instead of an ethyl group at the second carbon.

    Cyclohexane-1-sulfonyl chloride: Has a six-membered ring instead of a seven-membered ring.

Uniqueness

2-Ethylcycloheptane-1-sulfonyl chloride is unique due to the presence of both the ethyl group and the sulfonyl chloride group on a seven-membered ring. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered reactivity compared to its analogs .

Properties

Molecular Formula

C9H17ClO2S

Molecular Weight

224.75 g/mol

IUPAC Name

2-ethylcycloheptane-1-sulfonyl chloride

InChI

InChI=1S/C9H17ClO2S/c1-2-8-6-4-3-5-7-9(8)13(10,11)12/h8-9H,2-7H2,1H3

InChI Key

BBOUGVZQNHLOPM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCCC1S(=O)(=O)Cl

Origin of Product

United States

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